6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine
Description
6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine is a heterocyclic antimony(III) compound featuring a fused dibenzotrithiastibocine core with a bromine substituent at the 6-position. This structure integrates a stibocine ring (a six-membered ring containing antimony and sulfur atoms) fused to two benzene rings. The bromine substituent introduces distinct electronic and steric effects, influencing reactivity and stability.
Synthesis typically involves halogenation of the parent trithiastibocine system. However, challenges in regioselective bromination and stability under reaction conditions are noted, as seen in analogous systems where unexpected byproducts form during synthesis (e.g., ethoxymethyl derivatives in related benzimidazole systems) .
Properties
CAS No. |
7227-99-8 |
|---|---|
Molecular Formula |
C12H8BrS3Sb |
Molecular Weight |
450.1 g/mol |
IUPAC Name |
11-bromobenzo[d][1,3,6,2]benzotrithiastibocine |
InChI |
InChI=1S/C12H10S3.BrH.Sb/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14;;/h1-8,13-14H;1H;/q;;+3/p-3 |
InChI Key |
YIOAGJJRKDXUDC-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)SC3=CC=CC=C3S[Sb](S2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate typically involves the reaction of antimony bromide with 2-(2-sulfidophenyl)sulfanylbenzenethiolate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, it is likely that similar procedures to those used in laboratory synthesis are employed. This would involve scaling up the reaction conditions and optimizing parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of antimony.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The bromine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of antimony, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate is used as a precursor for the synthesis of other organometallic compounds. Its unique structure allows for the exploration of new catalytic processes and materials with enhanced properties.
Biology and Medicine:
Industry: In industry, the compound may be used in the development of advanced materials, such as semiconductors or specialized coatings. Its unique properties could also make it useful in various catalytic processes.
Mechanism of Action
The mechanism by which bromoantimony; 2-(2-sulfidophenyl)sulfanylbenzenethiolate exerts its effects is primarily through its ability to participate in redox reactions and coordinate with other molecules. The antimony atom can act as a Lewis acid, facilitating various chemical transformations. The sulfur atoms in the compound can also engage in coordination chemistry, further enhancing its reactivity.
Comparison with Similar Compounds
Structural and Electronic Features
Key Compounds for Comparison :
6H,13H-5:12,7:14-dimethanedibenzo[d,i]-[1,3,6,8]tetraazecine (DMDBTA, 5) : A nitrogen-rich benzoaminal structure lacking sulfur and antimony. Its planar geometry contrasts with the puckered stibocine ring in the bromo compound.
Non-halogenated trithiastibocines: Lack the bromine substituent, leading to reduced electron-withdrawing effects and lower molecular polarizability.
Chloro- and iodo-analogs : Halogen substituents alter antimony’s Lewis acidity and ligand-exchange kinetics.
Data Table 1: Structural and Electronic Properties
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